molecular formula C11H16N2O5 B1328583 Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate CAS No. 941294-50-4

Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate

Cat. No.: B1328583
CAS No.: 941294-50-4
M. Wt: 256.25 g/mol
InChI Key: KKWALHUVCIYBSO-UHFFFAOYSA-N
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Description

Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate (CAS: 941294-50-4) is a heterocyclic compound featuring an oxazole core substituted with a tert-butoxycarbonyl (T-Boc) protected amino group at position 2 and an ethyl ester at position 5 . The T-Boc group serves as a protective moiety for amines, enabling controlled deprotection in multi-step syntheses, particularly in peptide and pharmaceutical chemistry. This compound is commercially available with a purity of up to 98% and is utilized as a key intermediate in organic synthesis and drug development .

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-5-16-8(14)7-6-12-9(17-7)13-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWALHUVCIYBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(O1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650020
Record name Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-oxazole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-50-4
Record name Ethyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-5-oxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme:

Ethyl 2-amino-oxazole-5-carboxylate + di-tert-butyl dicarbonate (Boc2O) + base → this compound

Detailed Preparation Method

Reagents and Conditions

Experimental Procedure

  • Dissolve ethyl 2-amino-oxazole-5-carboxylate in 1,4-dioxane.
  • Add triethylamine to the solution to act as a base and scavenger for the generated acid.
  • Slowly add di-tert-butyl dicarbonate to the reaction mixture under stirring.
  • Stir the reaction at room temperature for about 6 hours, monitoring progress by thin-layer chromatography (TLC).
  • Upon completion, remove the solvent under reduced pressure.
  • Add water to the residue and extract the product with ethyl acetate.
  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
  • Concentrate the organic layer under reduced pressure to yield the crude product.
  • Purify by recrystallization or column chromatography to obtain this compound as a white solid.

Yield and Purity

  • Typical isolated yield: ~59.5%
  • Product appearance: White solid
  • Purity confirmed by NMR and chromatographic methods

Supporting Data and Characterization

Parameter Data
Molecular Formula C11H16N2O5
Molecular Weight 256.25 g/mol
CAS Number 941294-50-4
NMR Confirmation 1H NMR and 13C NMR consistent with literature values
Reaction Time 6 hours at room temperature
Solvent 1,4-Dioxane
Base Triethylamine
Yield 59.5% (isolated)

Alternative Synthetic Routes and Related Preparations

While the above method is the most direct and commonly reported, related oxazole derivatives are often synthesized via halogenation and subsequent functional group transformations on ethyl oxazole-5-carboxylate derivatives. For example, halogenation at the 4-position using lithium hexamethyldisilazane (LiHMDS) and bromine at low temperatures (-60 to -78 °C) in tetrahydrofuran (THF) or mixed solvents has been reported to prepare 4-bromo derivatives, which can be further elaborated chemically. However, these methods are more relevant to functionalization rather than direct preparation of the t-BOC protected amino oxazole.

Research Findings and Notes

  • The tert-butoxycarbonyl group is introduced efficiently under mild conditions without affecting the oxazole ring or the ester functionality.
  • The reaction proceeds cleanly with triethylamine as the base, which neutralizes the acid byproduct and facilitates the carbamate formation.
  • The product is stable and can be stored for extended periods, making it a useful intermediate for further synthetic transformations.
  • The method is scalable and reproducible, suitable for research and development purposes.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose/Outcome Notes
1 Ethyl 2-amino-oxazole-5-carboxylate in 1,4-dioxane Starting material solution Solvent choice for solubility
2 Add triethylamine Base to neutralize acid byproduct Ensures smooth reaction
3 Add di-tert-butyl dicarbonate (Boc2O) Introduce t-BOC protecting group Key step for protection
4 Stir at room temperature for 6 hours Complete reaction Monitored by TLC
5 Remove solvent, extract with ethyl acetate Isolate product Standard workup
6 Wash, dry, concentrate Purify crude product Prepares for final purification
7 Recrystallization or chromatography Obtain pure product Final purification step

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, amine derivatives, and substituted oxazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structural modifications. The oxazole ring plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl Oxazole-5-carboxylate Derivatives

Ethyl 2-(2-Ethoxyphenyl)oxazole-5-carboxylate
  • Structure : Substituted with a 2-ethoxyphenyl group at position 2.
  • Synthesis : Prepared via Suzuki coupling between ethyl 2-bromooxazole-5-carboxylate and 2-ethoxyphenylboronic acid using Pd(PPh₃)₄ .
  • Applications : Acts as a precursor for antiviral agents (e.g., Chikungunya virus inhibitors) .
  • Key Difference : The ethoxyphenyl group enhances π-π stacking in biological targets, unlike the T-Boc group, which prioritizes amine protection .
Ethyl 2-(Chloromethyl)oxazole-5-carboxylate (ECOC)
  • Structure : Features a reactive chloromethyl group at position 2.
  • Applications : Serves as a versatile electrophile for nucleophilic substitutions, enabling covalent bond formation in agrochemicals and heterocycles .
  • Key Difference : The chloromethyl group offers direct reactivity, contrasting with the T-Boc group’s role in temporary protection .
Ethyl 2-Methyl-4-(trifluoromethyl)oxazole-5-carboxylate
  • Structure : Contains electron-withdrawing trifluoromethyl and methyl groups.
  • Applications: Potential use in agrochemicals due to enhanced metabolic stability from the CF₃ group .
  • Key Difference : The CF₃ group alters electronic properties, increasing acidity and resistance to hydrolysis compared to the T-Boc derivative .

Thiazole and Benzoxazole Analogs

Ethyl 2-Aminothiazole-4-carboxylate
  • Structure: Thiazole ring with an amino group at position 2 and ethyl ester at position 3.
  • Synthesis : Condensation of thiourea with ethyl bromopyruvate .
  • Applications : Intermediate in antitumor and antimicrobial agents .
  • Key Difference : Thiazole’s sulfur atom enhances hydrogen-bonding capacity, influencing bioavailability compared to oxazole derivatives .
Methyl 2-Sulfanylbenzo[d]oxazole-5-carboxylate
  • Structure : Benzoxazole fused ring with a sulfanyl group.
  • Applications : Explored as bacterial hyaluronidase inhibitors .
  • Key Difference : The benzannulated system increases aromaticity and conjugation, affecting binding affinity in enzyme inhibition .

Functionalized Oxazole Derivatives in Drug Discovery

Ethyl-2-((3S,4R)-4-(3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxamido)-3-methoxy-1-piperidin-1-yl)oxazole-5-carboxylate
  • Structure : Complex substituent with a pyrrole carboxamide and piperidine moiety.
  • Applications : Covalent inhibitor targeting bacterial DNA gyrase (GyrB/ParE) .
  • Key Difference : The extended substituent enables multi-target interactions, unlike the simpler T-Boc derivative .

Comparative Data Table

Compound Substituents (Position) Key Functional Groups Applications Synthesis Method Reference
Ethyl 2-(T-Boc-amino)oxazole-5-carboxylate T-Boc (C2), Ethyl ester (C5) Protected amine, ester Peptide synthesis, drug intermediates Commercial/Boc protection
Ethyl 2-(2-ethoxyphenyl)oxazole-5-carboxylate 2-ethoxyphenyl (C2), ester (C5) Aryl, ester Antiviral agents Suzuki coupling
Ethyl 2-(chloromethyl)oxazole-5-carboxylate Chloromethyl (C2), ester (C5) Electrophilic chloride, ester Agrochemical intermediates Halogenation
Ethyl 2-aminothiazole-4-carboxylate Amino (C2), ester (C4) Amine, ester Antimicrobial agents Thiourea condensation

Research Findings and Trends

  • Reactivity: The T-Boc group in Ethyl 2-(T-Boc-amino)oxazole-5-carboxylate allows selective deprotection under acidic conditions (e.g., HCl/dioxane), critical for sequential syntheses . In contrast, chloromethyl derivatives (e.g., ECOC) undergo nucleophilic substitutions without requiring deprotection .
  • Biological Activity : Thiazole derivatives exhibit broader antimicrobial activity due to sulfur’s electronegativity, while oxazole-based T-Boc compounds are preferred in peptide coupling for reduced side reactions .
  • Stability : Trifluoromethyl-substituted oxazoles demonstrate superior thermal and oxidative stability, making them suitable for agrochemical formulations .

Biological Activity

Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its versatile biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features an oxazole ring, which is critical for its biological activity. The presence of the T-butoxycarbonyl (Boc) group enhances stability and solubility, making it a useful intermediate in organic synthesis.

Molecular Formula

  • Molecular Formula : C₁₁H₁₆N₂O₅
  • Molecular Weight : 244.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The oxazole moiety plays a pivotal role in binding to active sites, modulating enzymatic activity either as an inhibitor or an activator depending on structural modifications.

Biological Activities

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. Its structural characteristics allow it to effectively compete with natural substrates.
  • Antiviral Activity : this compound has demonstrated potential as an antiviral agent, particularly against coronaviruses. Studies indicate that derivatives of oxazole compounds exhibit inhibitory effects on viral replication.
  • Antitumor Properties : Research indicates that this compound may act as a STING (Stimulator of Interferon Genes) agonist, promoting antitumor immunity by activating immune responses against cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionCompetitive inhibition of metabolic enzymes
Antiviral ActivityIC₅₀ values ranging from 18.3 µM to 24.69 µM
Antitumor ActivityActivation of STING pathway

Example Research Findings

  • A study published in Nature Communications reported that oxazole derivatives, including this compound, showed significant antiviral activity against SARS-CoV-2 with IC₅₀ values indicating effective inhibition of viral replication in Vero-E6 cells .
  • Another investigation highlighted the compound's role as an enzyme modulator, providing insights into its potential use in therapeutic applications targeting metabolic disorders.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex pharmaceutical compounds. Its ability to modify enzyme activity positions it as a candidate for developing drugs aimed at various diseases, including cancer and viral infections.

Q & A

Q. What are the key identifiers and structural features of Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate?

The compound is identified by CAS number 941294-50-4 and molecular formula C11_{11}H16_{16}N2_2O5_5 . Its structure includes a Boc-protected amino group at the 2-position of the oxazole ring and an ethyl ester at the 5-position. For unambiguous identification, use high-resolution mass spectrometry (HRMS) to confirm the molecular ion ([M+H]+^+ calculated for C11_{11}H17_{17}N2_2O5_5) and 1^{1}H/13^{13}C NMR to verify substituent positions (e.g., δ~8.93 ppm for NH in Boc groups) .

Q. What synthetic routes are commonly used to prepare this compound?

A typical approach involves Suzuki coupling of halogenated oxazole precursors with boronic acids. For example:

  • Step 1 : Couple ethyl 2-bromooxazole-5-carboxylate with a Boc-protected aminomethyl boronic acid using Pd(PPh3_3)4_4 as a catalyst, K2_2CO3_3 as a base, in toluene/water at 90°C .
  • Step 2 : Hydrolyze the ester under basic conditions (THF:H2_2O, NaOH) to yield the carboxylic acid derivative, followed by Boc protection .
    Yields can vary (60–70%), requiring optimization of reaction time and catalyst loading .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-certified safety glasses, nitrile gloves, and a lab coat. Inspect gloves for defects before use and dispose of contaminated gloves properly .
  • Engineering Controls : Use fume hoods to minimize inhalation risks. Avoid dust formation during weighing .
  • First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes .

Advanced Research Questions

Q. How can reaction yields for Suzuki coupling steps be optimized in oxazole synthesis?

  • Catalyst Selection : Pd(PPh3_3)4_4 is standard, but Pd(dppf)Cl2_2·DCM may improve efficiency for sterically hindered substrates (e.g., 61% yield in dioxane/water) .
  • Base and Solvent : Use Cs2_2CO3_3 in dioxane/water for higher reactivity with electron-deficient boronic acids. Pre-degassing solvents reduces side reactions .
  • Temperature Control : Maintain 80–90°C for 4–12 hours, monitoring by TLC or LC-MS to prevent over-reaction .

Q. How should discrepancies between calculated and observed spectral data be resolved?

  • HRMS Analysis : If the observed [M+H]+^+ deviates (e.g., 351.1009 vs. 351.1222 in a related compound), check for isotopic impurities or incomplete purification .
  • NMR Assignments : Use 2D NMR (HSQC, HMBC) to confirm coupling patterns. For example, a δ~4.20 ppm multiplet may indicate ethoxy group splitting .
  • HPLC Purity : Ensure >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to rule out co-eluting impurities .

Q. What strategies enable functionalization of the oxazole ring for biological activity studies?

  • Amide Coupling : React the hydrolyzed carboxylic acid (from Step 2) with amines using EDCl/HOBt in DMF to generate carboxamide derivatives (e.g., 22% yield for a sulfonylallyl analog) .
  • Electrophilic Substitution : Introduce halogens (Br, Cl) at the 4-position via NBS/CHCl3_3 for subsequent cross-coupling .
  • Boc Deprotection : Treat with TFA/DCM (1:1) to expose the free amine for further derivatization .

Q. How can instability during storage or synthesis be mitigated?

  • Storage : Store at –20°C under argon in amber vials to prevent hydrolysis of the ester or Boc group .
  • In Situ Derivatization : Immediately functionalize hydrolytically sensitive intermediates (e.g., convert the free acid to a stable amide) .
  • Stability Monitoring : Use LC-MS weekly to detect degradation; repurify via flash chromatography (SiO2_2, ethyl acetate/hexane) if purity drops below 95% .

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